trans-3-(4-Methoxyphenoxy)cyclobutanamine
CAS No.:
Cat. No.: VC17372635
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2 |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 3-(4-methoxyphenoxy)cyclobutan-1-amine |
| Standard InChI | InChI=1S/C11H15NO2/c1-13-9-2-4-10(5-3-9)14-11-6-8(12)7-11/h2-5,8,11H,6-7,12H2,1H3 |
| Standard InChI Key | ZBMHFACAWPTFMW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)OC2CC(C2)N |
Introduction
trans-3-(4-Methoxyphenoxy)cyclobutanamine is a chemical compound characterized by its unique cyclobutanamine core, which is substituted with a 4-methoxyphenoxy group. This structure contributes to its potential applications in pharmaceutical research and development, particularly in medicinal chemistry. The compound has garnered interest due to its distinctive properties, which may influence biological activity and interaction with various biological targets.
Synthesis and Chemical Reactivity
The synthesis of trans-3-(4-Methoxyphenoxy)cyclobutanamine typically involves multi-step organic reactions. These methods highlight the complexity involved in synthesizing this compound and its derivatives. The chemical reactivity of the compound can be analyzed through various types of reactions, which are crucial in understanding how it can be transformed into derivatives with enhanced or modified functionalities.
Biological Activities and Potential Applications
Research indicates that trans-3-(4-Methoxyphenoxy)cyclobutanamine may exhibit various biological activities, particularly in the realm of medicinal chemistry. Potential areas of interest include interactions with biological macromolecules, which are essential for mapping out the compound's pharmacodynamics and therapeutic efficacy.
Related Compounds
Several compounds share structural similarities with trans-3-(4-Methoxyphenoxy)cyclobutanamine, each exhibiting unique characteristics. Notable examples include:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine | 1630906-63-6 | Different substitution pattern affecting reactivity |
| trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutanol | N/A | Alcohol functional group influencing solubility |
| trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutanone | 1638759-81-5 | Ketone functional group instead of amine |
These comparisons illustrate how variations in substitution patterns can significantly affect reactivity and biological activity, highlighting the uniqueness of trans-3-(4-Methoxyphenoxy)cyclobutanamine within this chemical class.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume